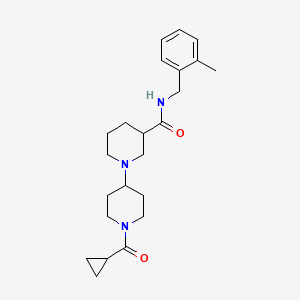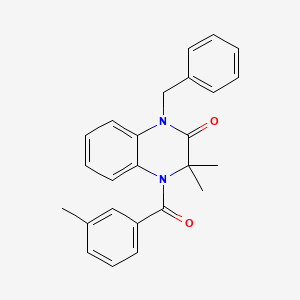
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to potential therapeutic effects in various neurological and psychiatric disorders. In addition, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity and specificity.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to increase GABA levels in the brain. However, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide also has limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Orientations Futures
For research on 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide include exploring its potential therapeutic effects in other neurological and psychiatric disorders, as well as investigating its mechanism of action and potential off-target effects. In addition, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic options for patients with neurological and psychiatric disorders.
Méthodes De Synthèse
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methylbenzylamine, followed by the introduction of a cyclopropylcarbonyl group using a reagent such as cyclopropylcarbonyl chloride. The final product can be purified using techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and substance abuse. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also demonstrated the safety and tolerability of 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in healthy volunteers and patients with epilepsy.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-17-5-2-3-6-19(17)15-24-22(27)20-7-4-12-26(16-20)21-10-13-25(14-11-21)23(28)18-8-9-18/h2-3,5-6,18,20-21H,4,7-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYAHSNUUANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5973832.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)